1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide
Description
1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 3,5-dichlorophenyl group at the 1-position, a methyl group at the 5-position, and a carboxamide group at the 3-position. Triazole derivatives are widely studied for their pharmacological properties, including antifungal, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-15-10(11(18)14-2)16-17(6)9-4-7(12)3-8(13)5-9/h3-5H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPNMYCWMADKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161352 | |
| Record name | 1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338408-39-2 | |
| Record name | 1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338408-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzoyl chloride and an appropriate amine.
Final Coupling: The final step involves coupling the triazole ring with the dichlorophenyl group under suitable reaction conditions, often using a coupling reagent like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
The compound 1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide, also known as C11H10Cl2N4O, has the CAS number 338408-39-2 . This chemical is a substituted triazole derivative, part of a broader class of compounds known for their diverse pharmacological applications . Research indicates that triazoles, in general, possess significant chemotherapeutic value .
General Applications of 1,2,4-Triazoles
1,2,4-Triazole derivatives have a wide array of applications in medicinal chemistry, displaying antifungal, antibacterial, and other pharmacological activities . They are used in the synthesis of various biologically active molecules . Specific applications and research findings include:
- Antimicrobial Activity: Certain quinolone-triazole hybrids have demonstrated antibacterial activity against S. aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae and Acinetobacter haemolyticus . Some compounds exhibit a broader bioactive spectrum against bacterial strains compared to norfloxacin and chloromycin, and also show antifungal activities against A. flavus, C. albicans, and B. yeast .
- Inhibitory Action: Triazoles have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenase type1 (11β-HSD1), showing activity in vitro and in vivo in mouse models .
- CRF1 Receptor Binding: Specific triazole compounds have demonstrated significant binding affinity for the human CRF1 receptor .
- Sedative and Muscle Relaxant Activity: Certain triazole derivatives have shown potential sedative and muscle-relaxing activity, possibly functioning as prodrugs of triazolobenzodiazepines .
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrazole-carboxamide derivatives synthesized in and sulfanyl-pyrazole derivatives from . Key differences in core structure, substituents, and physicochemical properties are highlighted.
Core Structure and Functional Groups
- Target Compound : Contains a 1,2,4-triazole ring, which has three nitrogen atoms, enabling diverse hydrogen-bonding and coordination interactions.
- Pyrazole-Carboxamides () : Feature a pyrazole ring (two adjacent nitrogen atoms) with carboxamide and aryl/heteroaryl substituents.
- Sulfanyl-Pyrazole () : Includes a pyrazole core with a sulfanyl (-S-) group and trifluoromethyl substituent, differing in electronic properties from carboxamides.
Substituent Effects
| Compound Class | Key Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| Target Compound | 3,5-Dichlorophenyl, N/5-methyl | Strong electron-withdrawing (Cl) | Moderate (methyl groups) |
| Pyrazole-Carboxamides | Phenyl, 4-Cl-phenyl, p-tolyl, 4-F-phenyl | Variable (Cl: EWG; CH3: EDG; F: EWG) | Moderate (aryl groups) |
| Sulfanyl-Pyrazole | 3-Chlorophenylsulfanyl, CF3 | Strong EWG (CF3, Cl) | High (sulfanyl group) |
Physicochemical Properties
Biological Activity
1-(3,5-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the class of 1,2,4-triazoles. This class has been extensively studied for various biological activities, including antibacterial and anticancer properties. The unique structure of this compound, characterized by a dichlorophenyl group and a triazole ring, contributes to its biological efficacy.
- Molecular Formula : C11H10Cl2N4O
- Molecular Weight : 285.13 g/mol
- CAS Number : 338408-39-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit various enzymes and receptors involved in critical biological pathways. For instance, it has been suggested that it can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) of these compounds often rival those of established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative | E. coli | 5 | |
| Triazole Derivative | B. subtilis | 3.25 | |
| Triazole Derivative | Pseudomonas aeruginosa | 8 |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. For instance, compounds with similar scaffolds have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle disruption. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects against cancer cells .
Study on Antibacterial Efficacy
A study published in 2021 evaluated the antibacterial properties of several triazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited remarkable selectivity and potency against Bacillus subtilis, with some compounds demonstrating MIC values lower than traditional antibiotics .
Study on Anticancer Properties
In another research effort focused on anticancer activities, a series of triazole compounds were synthesized and tested against human cancer cell lines. The study reported that specific derivatives significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of apoptotic pathways .
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 1-(3,5-dichlorophenyl)-1,2,4-triazole intermediates with methylcarboxamide groups. A common method uses K₂CO₃ as a base in DMF under room-temperature stirring to facilitate nucleophilic substitution (e.g., alkylation or acylation steps) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reagent) and inert atmospheres to prevent side reactions. For example, reports a 41% yield when substituting piperazine with 1,4-diazepane, highlighting the sensitivity of heterocyclic substituents to steric hindrance .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : To confirm methyl group positions (e.g., singlet for N-methyl at δ ~3.2 ppm) and aromatic proton environments .
- Mass spectrometry (ESI) : For molecular ion verification (e.g., [M+H]⁺ peaks matching theoretical mass) .
- X-ray crystallography : To resolve stereoelectronic effects of the dichlorophenyl moiety, as seen in for analogous triazole derivatives .
Q. What preliminary biological screening assays are suitable for evaluating its fungicidal activity?
Standard assays include:
- In vitro mycelial growth inhibition : Against Botrytis cinerea or Fusarium oxysporum at concentrations of 10–100 µg/mL, with EC₅₀ calculations .
- Spore germination assays : Using microplate readers to quantify inhibition rates .
- Comparative studies : Benchmarked against commercial fungicides like iprodione to assess relative efficacy .
Advanced Research Questions
Q. How do electronic and steric effects of the 3,5-dichlorophenyl group influence binding to fungal cytochrome P450 enzymes?
The electron-withdrawing Cl substituents enhance electrophilicity, promoting interactions with heme iron in CYP51 (lanosterol 14α-demethylase). Steric effects from the dichlorophenyl moiety can disrupt substrate access, as shown in docking studies of analogous triazoles . Computational modeling (e.g., DFT or MD simulations) is recommended to map binding pocket interactions .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for antifungal testing).
- SAR studies : Systematically vary substituents (e.g., replacing N-methyl with bulkier groups) to isolate contributing factors .
- Solvent effect analysis : DMF or methanol solvents can alter compound solubility and bioavailability, leading to variability .
Q. How can in vivo metabolic stability be assessed, and what structural modifications improve pharmacokinetics?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidative N-demethylation) .
- Isotope labeling : Use ¹⁴C-labeled compounds to track metabolite formation via HPLC-MS .
- Modifications : Introducing electron-donating groups (e.g., methoxy) on the triazole ring reduces CYP-mediated degradation .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing N,5-dimethyl-1,2,4-triazole derivatives, and how are they mitigated?
- Challenge : Competing side reactions during cyclization (e.g., formation of regioisomers).
- Solution : Use high-purity starting materials and monitor reaction progress via TLC (e.g., PE:EA = 8:1 eluent system) .
- Purification : Column chromatography with silica gel (60–120 mesh) or recrystallization from ethanol/water mixtures .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Variable parameters : Test substituents at positions 1 (aryl), 3 (carboxamide), and 5 (methyl) .
- Biological endpoints : Measure IC₅₀ against target enzymes (e.g., fungal CYP51) and cytotoxicity in mammalian cell lines .
- Data normalization : Express activity as logP vs. EC₅₀ to correlate lipophilicity with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
